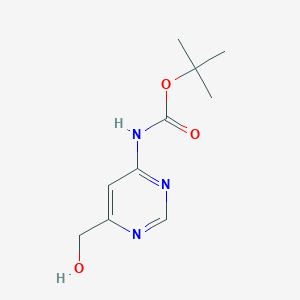

tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate

Description

Molecular Architecture and Functional Group Analysis

This compound (CAS 954097-20-2) is a pyrimidine-derived carbamate with a molecular formula of $$ \text{C}{10}\text{H}{15}\text{N}3\text{O}3 $$ and a molecular weight of 225.24 g/mol. Its structure comprises:

- Pyrimidine core : A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

- 6-(Hydroxymethyl) substituent : A hydroxymethyl group (-CH$$_2$$OH) attached at position 6 of the pyrimidine ring.

- Carbamate group : A tert-butyl carbamate moiety (-O-C(O)-NH-) bonded to the nitrogen at position 4 of the pyrimidine.

Key functional groups :

| Functional Group | Position | Role |

|---|---|---|

| Pyrimidine ring | Core | Conjugated aromatic system |

| Hydroxymethyl (-CH$$_2$$OH) | Position 6 | Hydrogen-bond donor/acceptor |

| Carbamate (-O-C(O)-NH-) | Position 4 | Protecting group, reactive site |

The SMILES code $$ \text{O=C(OC(C)(C)C)NC1=NC=NC(CO)=C1} $$ reflects the connectivity: the tert-butyl carbamate is attached to the pyrimidine’s nitrogen at position 4, while the hydroxymethyl group occupies position 6.

Crystallographic Characterization Challenges

Despite its synthetic and biological relevance, this compound lacks published crystallographic data. Challenges in structural determination include:

- Hydrogen-bonding complexity : The hydroxymethyl group’s -OH may form intra- or intermolecular hydrogen bonds, complicating crystallization.

- Conformational flexibility : The tert-butyl group’s steric bulk and the pyrimidine ring’s planarity may lead to polymorphism or disordered crystal packing.

- Solvent interactions : Hydroxymethyl’s polar nature could favor solvation, reducing lattice stability.

By analogy to related carbamates (e.g., tert-butyl N-(4-propylpiperidin-4-yl)carbamate), crystallization may require controlled solvent evaporation or counterion-assisted methods to resolve supramolecular arrangements.

Comparative Analysis with Pyrimidine Carbamate Analogues

This compound differs from structurally similar carbamates in substituent positioning and electronic effects:

Reactivity implications :

Tautomeric Possibilities in Pyrimidine Ring Systems

Pyrimidine derivatives exhibit tautomerism influenced by substituents and environment. For this compound:

Potential tautomers :

Environmental influences :

- Aqueous media : Hydroxymethyl’s -OH may stabilize keto forms via solvation.

- Nonpolar solvents : Increased likelihood of enol tautomerism due to reduced hydrogen-bonding competition.

Comparative analysis :

- 4-Pyrimidones (e.g., uracil derivatives) exhibit keto-enol tautomerism, but the carbamate group in this compound restricts such equilibria.

- Hydroxymethylpyridines (e.g., tert-butyl N-[6-(hydroxymethyl)pyridin-3-yl]carbamate) show similar tautomerism but distinct electronic profiles due to pyridine’s aromaticity.

Properties

IUPAC Name |

tert-butyl N-[6-(hydroxymethyl)pyrimidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)13-8-4-7(5-14)11-6-12-8/h4,6,14H,5H2,1-3H3,(H,11,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRORIDUDLAQZKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=NC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate typically involves the reaction of 6-(hydroxymethyl)pyrimidine-4-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions . The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Scientific Research Applications

Medicinal Chemistry

Bioactive Compound Precursor

This compound serves as a precursor in the synthesis of bioactive molecules. Its ability to undergo various chemical transformations makes it valuable in the development of new pharmaceuticals. Notably, derivatives synthesized from tert-butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate have been investigated for their potential anti-cancer activities and as inhibitors of specific enzymes involved in disease pathways .

Mechanism of Action

The mechanism by which this compound exerts its biological effects often involves interaction with molecular targets such as enzymes or receptors. The carbamate moiety can form covalent bonds with active sites of enzymes, potentially inhibiting their activity and affecting metabolic pathways .

Synthetic Applications

Building Block in Organic Synthesis

this compound is utilized as a versatile building block for synthesizing complex organic molecules. It has been employed in the preparation of N-Boc-protected anilines and tetrasubstituted pyrroles, enhancing its utility in creating diverse molecular architectures .

Case Studies in Synthesis Efficiency

Research has demonstrated efficient synthesis routes for this compound, achieving high purity yields. For instance, a study optimized its synthesis using triethylamine in tetrahydrofuran under inert conditions, resulting in a 74% yield. This efficiency is crucial for scaling up production for further biological testing.

Pharmacological Studies

The compound has shown promise in pharmacological studies, particularly regarding its potential anti-HIV activity. Derivatives synthesized from this compound have been reported to inhibit viral replication effectively, indicating its application in antiviral drug development.

Comparison with Related Compounds

To better understand the unique properties of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Structural Features | Similarity | Unique Properties |

|---|---|---|---|

| Tert-butyl (6-chloropyridin-2-yl)carbamate | Chlorine substitution on pyridine | 0.73 | Increased lipophilicity |

| Tert-butyl (2-chloropyrimidin-4-yl)carbamate | Chlorine substitution on pyrimidine | 0.90 | Enhanced reactivity |

| This compound | Hydroxymethyl group addition | 0.85 | Potential for further functionalization |

| Tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate | Piperazine ring inclusion | 0.86 | Altered pharmacokinetics |

The unique hydroxymethyl substitution provides opportunities for further functionalization, making this compound particularly versatile in synthetic applications .

Mechanism of Action

The mechanism of action of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Solubility: The hydroxymethyl derivative exhibits moderate solubility in polar solvents (e.g., methanol, DMSO) due to its -CH2OH group. In contrast, the trifluoromethyl analog (CAS 1365936-83-9) is more lipophilic, favoring organic solvents like dichloromethane .

- Stability: The tert-butyl carbamate group in all analogs provides steric protection against hydrolysis. However, the hydroxymethyl group may render the target compound more susceptible to oxidation compared to the chloro or trifluoromethyl derivatives .

Biological Activity

tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate, with the CAS number 954097-20-2, is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of 225.24 g/mol. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

The compound features a pyrimidine ring substituted with a hydroxymethyl group and a tert-butyl carbamate moiety. Its structural formula is crucial for its interactions at the molecular level, influencing its pharmacological properties.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the realms of anticancer and anti-inflammatory effects.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines with significant efficacy:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Triple-Negative Breast Cancer) | 0.126 | Strong inhibitory effect |

| MCF10A (Non-cancerous) | >2.5 | Minimal effect |

The selectivity of this compound is notable, as it displays a much stronger inhibition on cancer cells compared to non-cancerous cells, suggesting a favorable therapeutic window for potential applications in cancer treatment .

The mechanism by which this compound exerts its effects involves several pathways:

- Inhibition of Cell Proliferation : The compound acts by interfering with cell cycle progression, particularly arresting cells at the G2/M phase.

- Targeting Specific Kinases : It has been identified as an inhibitor of certain kinases involved in cancer progression, including EGFR phosphorylation.

- Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several case studies have reported on the efficacy of this compound in vivo:

- Study on Metastasis : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with this compound significantly inhibited lung metastasis compared to control groups .

- Synergistic Effects : When combined with other chemotherapeutic agents, this compound demonstrated enhanced efficacy against resistant cancer cell lines, indicating potential for combination therapy strategies .

Safety Profile

While exploring its biological activity, safety considerations are paramount. The compound has been classified under various hazard categories:

- Acute Toxicity : Harmful if swallowed (Category 4).

- Skin and Eye Irritation : Causes skin irritation (Category 2) and serious eye irritation (Category 2A).

Precautionary measures include wearing protective gear when handling the substance to mitigate risks associated with exposure .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate?

- Methodology : The compound is typically synthesized via multi-step reactions involving carbamate protection and functional group modifications. For example, tert-butyl carbamate intermediates are often coupled with pyrimidine derivatives under Mitsunobu conditions (using reagents like TMAD in THF) or nucleophilic substitution reactions. Purification via reverse-phase chromatography (C18 columns with acetonitrile/water gradients) is critical to isolate high-purity products .

Q. Which spectroscopic and analytical techniques are used to characterize this compound?

- Methodology :

- LCMS (Liquid Chromatography-Mass Spectrometry): Confirms molecular weight (e.g., m/z 1011 [M+H]+ in Example 427) and monitors reaction progress .

- NMR : 1H/13C NMR resolves the hydroxymethyl and tert-butyl groups, with pyrimidine ring protons typically appearing in the aromatic region (δ 7–9 ppm).

- X-ray crystallography : For structural elucidation, SHELX software (e.g., SHELXL) is widely used for small-molecule refinement .

Q. What safety precautions are required when handling this compound?

- Methodology : Based on structurally similar carbamates, hazards include acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335). Use fume hoods, nitrile gloves, and eye protection. Refer to SDS guidelines for incompatible materials (e.g., strong acids/oxidizers) and first-aid measures .

Advanced Research Questions

Q. How can low yields in the Mitsunobu reaction during synthesis be addressed?

- Methodology : Optimize stoichiometry of reagents (e.g., TMAD or DIAD with triphenylphosphine). Ensure anhydrous conditions in THF and monitor temperature (70°C is common). If steric hindrance occurs, replace the alcohol component with a more reactive nucleophile or use microwave-assisted synthesis to accelerate kinetics .

Q. How to resolve discrepancies in crystallographic data refinement for this compound?

- Methodology : Use SHELXL for high-resolution refinement, cross-validating with PLATON or Olex2 to check for twinning or disorder. If R-factors remain high, re-examine hydrogen bonding networks or consider anisotropic displacement parameters. For ambiguous electron density, employ DFT calculations (e.g., Gaussian) to model alternative conformations .

Q. What strategies mitigate instability of the hydroxymethyl group during storage?

- Methodology : Store the compound under inert atmosphere (N2/Ar) at –20°C. Avoid prolonged exposure to moisture by using molecular sieves in solvents. For long-term stability, derivatize the hydroxymethyl group (e.g., acetylation) and regenerate it in situ during downstream reactions .

Q. How to design a structure-activity relationship (SAR) study for pyrimidine-based analogs?

- Methodology :

- Scaffold diversification : Modify the pyrimidine ring with halogens (e.g., fluoro at position 5) or alkyl groups (e.g., methyl at position 6) to assess electronic effects.

- Carbamate replacement : Compare tert-butyl with alternative protecting groups (e.g., benzyl or Fmoc) to evaluate steric and solubility impacts.

- Biological assays : Use SPR (Surface Plasmon Resonance) or cellular assays to correlate structural changes with target binding affinity .

Data Contradiction Analysis

Q. How to interpret conflicting HPLC purity results between laboratories?

- Methodology : Standardize mobile phase composition (e.g., 0.1% TFA in water/acetonitrile) and column type (C18, 5 µm particle size). Validate methods using a certified reference sample. If impurities persist, perform HRMS to identify degradation products (e.g., tert-butyl deprotection under acidic conditions) .

Q. Why do computational (DFT) and experimental (X-ray) bond lengths differ for the carbamate moiety?

- Methodology : DFT models often assume gas-phase conditions, whereas X-ray data reflect crystal packing effects. Use periodic boundary conditions in software like VASP to simulate solid-state environments. Discrepancies >0.05 Å may indicate unresolved disorder in the crystal .

Tables of Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.